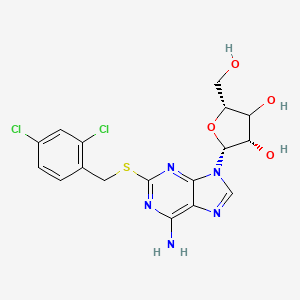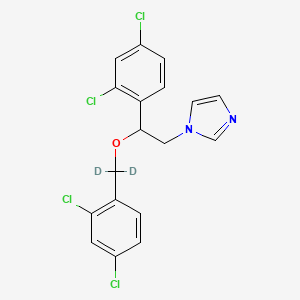
L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The ErbB-2 receptor is a member of the tyrosine kinase type 1 family of receptors and is frequently overexpressed in various human cancers, including breast and prostate carcinomas . The overexpression of ErbB-2 in cancer cells, along with its extracellular accessibility, makes it an attractive target for the development of tumor-specific agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The ErbB-2-binding peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide KCCYSL, which has shown high specificity for ErbB-2, is synthesized by sequentially adding protected amino acids to a resin-bound peptide chain . The synthesis involves the use of protecting groups such as 9-fluorenylmethoxycarbonyl (FMOC) to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of the ErbB-2-binding peptide involves scaling up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, ensuring high purity and yield . The peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity.
Analyse Chemischer Reaktionen
Types of Reactions: The ErbB-2-binding peptide primarily undergoes binding interactions with the ErbB-2 receptor. These interactions are non-covalent and involve hydrogen bonding, electrostatic interactions, and hydrophobic effects . The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions: The peptide is often used in binding assays and cell-based experiments. Common reagents include phosphate-buffered saline (PBS), bovine serum albumin (BSA), and various buffers to maintain physiological pH and ionic strength . The binding assays are conducted at room temperature or 37°C to mimic physiological conditions.
Major Products Formed: The primary product formed from the interaction of the ErbB-2-binding peptide with the ErbB-2 receptor is the peptide-receptor complex. This complex can be visualized using techniques such as enzyme-linked immunosorbent assay (ELISA) and fluorescence microscopy .
Wissenschaftliche Forschungsanwendungen
The ErbB-2-binding peptide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The peptide is used as a tool to study protein-ligand interactions and receptor binding kinetics.
Biology: It serves as a probe to investigate the role of ErbB-2 in cell signaling and cancer progression.
Medicine: The peptide has potential therapeutic applications in targeting ErbB-2-positive cancer cells for imaging and treatment.
Wirkmechanismus
The ErbB-2-binding peptide exerts its effects by specifically binding to the extracellular domain of the ErbB-2 receptor. This binding inhibits the receptor’s ability to dimerize with other ErbB family members, thereby blocking downstream signaling pathways involved in cell growth and division . The peptide-receptor interaction leads to the internalization and degradation of the receptor, reducing its expression on the cell surface . Key molecular targets and pathways involved include the PI3K/AKT and MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Trastuzumab
- Pertuzumab
- Lapatinib
- MEDICA compounds
Eigenschaften
CAS-Nummer |
562791-56-4 |
|---|---|
Molekularformel |
C43H60N8O11 |
Molekulargewicht |
865.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
PGERLHWWNPYTKW-NQDQSAFWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


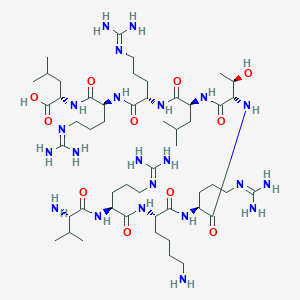
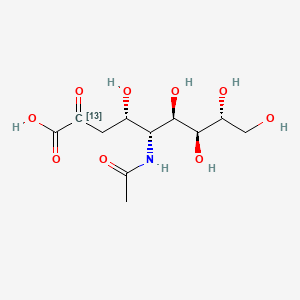
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
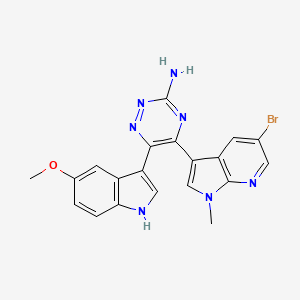
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

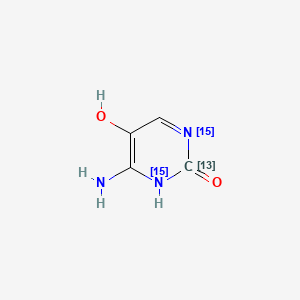
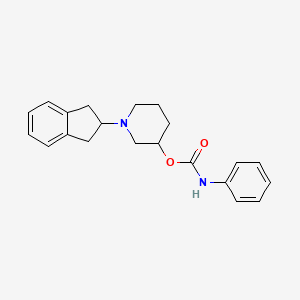
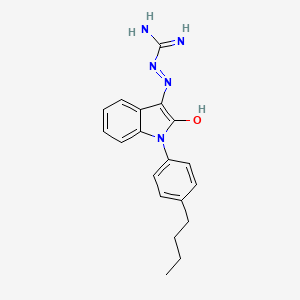
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
